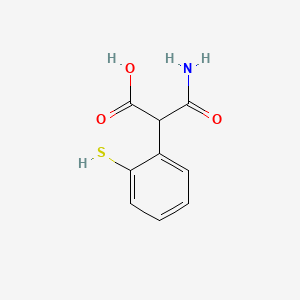

o-Mercaptophenylmalonamic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H9NO3S |

|---|---|

分子量 |

211.24 g/mol |

IUPAC名 |

3-amino-3-oxo-2-(2-sulfanylphenyl)propanoic acid |

InChI |

InChI=1S/C9H9NO3S/c10-8(11)7(9(12)13)5-3-1-2-4-6(5)14/h1-4,7,14H,(H2,10,11)(H,12,13) |

InChIキー |

FGTVXZKNVZPKKD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(C(=O)N)C(=O)O)S |

製品の起源 |

United States |

化学反応の分析

Thioamide Cyclization Reactions

-

Mechanism : Thioamide intermediates undergo intramolecular cyclization to form benzothiazoles. This involves nucleophilic substitution and elimination steps, often facilitated by CuBr₂ as an oxidant .

-

Example Reaction :

Malonic Acid-Mediated Acylation

-

Ketene Formation : Malonic acid derivatives generate reactive ketenes in situ, which acylate amines. The reaction proceeds via a concerted mechanism involving CO₂ elimination and ketene formation .

-

Applications : Used in solid-phase peptide synthesis with near-quantitative yields under optimized conditions (e.g., DIPEA base, DMF solvent) .

Biological Activity of Mefenamic Acid

-

Anti-inflammatory Effects : Reduces joint swelling and hyperalgesia in experimental osteoarthritis models but does not prevent cartilage or bone degradation .

-

Radioprotection : Mitigates radiation-induced DNA damage in human lymphocytes via anti-inflammatory mechanisms (COX-2 inhibition) .

Limitations and Gaps

-

No Data on o-Mercaptophenylmalonamic Acid : The search results do not include specific information about this compound.

-

Structural Similarities : While malonamic acid derivatives (e.g., malonic acid) are discussed, their substitution patterns (e.g., mercaptophenyl groups) are not covered.

Q & A

Basic Research Questions

Q. How can o-Mercaptophenylmalonamic acid be synthesized and purified for laboratory use?

- Methodological Answer : Synthesis typically involves a malonic acid derivative reacting with o-aminothiophenol under controlled pH (e.g., acidic conditions). Purification may employ recrystallization using ethanol/water mixtures or column chromatography with silica gel. Purity validation requires HPLC (≥95% purity threshold) and structural confirmation via H/C NMR (e.g., characteristic peaks for the thiol (-SH) and malonamic acid groups). Ensure reproducibility by documenting reaction parameters (temperature, solvent ratios, and catalyst use) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- FT-IR : Identify functional groups (e.g., S-H stretch ~2550 cm, carbonyl peaks ~1700 cm).

- NMR : H NMR in DMSO-d resolves aromatic protons and malonamic acid protons; C NMR confirms carbon skeleton.

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H] and fragmentation patterns. Cross-reference with computational predictions (e.g., Gaussian software) to resolve ambiguities .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and monitoring degradation via UV-Vis spectroscopy (e.g., absorbance at λ~270 nm). Use Arrhenius plots to extrapolate shelf-life under standard conditions (25°C). Note thiol oxidation risks; include antioxidants (e.g., 1 mM EDTA) in buffers to mitigate disulfide formation .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of this compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- In vitro assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity (K) with purified proteins (e.g., carbonic anhydrase).

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions using software like GROMACS; validate docking poses with cryo-EM or X-ray crystallography.

- Competitive inhibition studies : Compare IC values against known inhibitors to identify binding site competition .

Q. How can contradictory solubility data for this compound across studies be reconciled?

- Methodological Answer : Systematically evaluate variables:

- Solvent polarity : Test solubility in DMSO, methanol, and phosphate buffers using gravimetric analysis.

- Temperature : Measure solubility at 25°C vs. 37°C via HPLC quantification.

- Ionic strength : Assess salt effects (e.g., NaCl concentration) using the shake-flask method. Publish raw data with detailed protocols to enhance reproducibility .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., B3LYP/6-31G* level).

- Reactivity mapping : Simulate reaction pathways with thiol-reactive probes (e.g., iodoacetamide) using Gaussian or ORCA. Validate predictions experimentally via H NMR kinetic studies .

Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity?

- Methodological Answer :

- Cell lines : Use adherent (e.g., HEK293) and suspension (e.g., Jurkat) cells to assess cell-type specificity.

- Dose range : Start with 0.1–100 µM, using MTT/WST-1 assays at 24/48/72-hour endpoints.

- Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin). Normalize data to cell count via flow cytometry to distinguish cytostatic vs. cytotoxic effects .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。